molecular formula C28H48O4 B1251266 Typhasterol CAS No. 87734-68-7

Typhasterol

Cat. No. B1251266
CAS RN: 87734-68-7
M. Wt: 448.7 g/mol
InChI Key: SBSXXCCMIWEPEE-SELDZKRUSA-N
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Description

Typhasterol is a brassinosteroid, a type of plant steroidal hormone . It is also known as ergostan-6-one and has three additional hydroxy substituents at positions 3α, 22R, and 23R . It plays a role as a plant metabolite .


Synthesis Analysis

Brassinosteroids, including Typhasterol, are synthesized through established early C-6 and late C-6 oxidation pathways and the C-22 hydroxylation pathway triggered by activation of the DWF4 gene that acts on multiple intermediates . The plant steroid, campesterol, was thought to be the progenitor of brassinolides, including Typhasterol .


Molecular Structure Analysis

Typhasterol has a molecular formula of C28H48O4 . Its average mass is 448.678 Da and its monoisotopic mass is 448.355255 Da . It has 12 defined stereocentres .


Chemical Reactions Analysis

Brassinosteroids, including Typhasterol, are active even at very low concentrations and are implicated for their pleiotropic involvement in diverse physiological processes and defense strategies during stress in plants . They have been synthesized not only from their isolation but also from their synthetic isomers .


Physical And Chemical Properties Analysis

Typhasterol is a brassinosteroid that is ergostan-6-one bearing three additional hydroxy substituents at positions 3α, 22R, and 23R . Its molecular formula is C28H48O4, with an average mass of 448.678 Da and a monoisotopic mass of 448.355255 Da .

Scientific Research Applications

Plant Steroid Hormone Role

  • Brassinosteroid Biosynthesis : Typhasterol plays a significant role in the biosynthesis of brassinosteroids, a class of plant steroid hormones. In a study on cultured cells of Catharanthus roseus, it was found that these cells converted typhasterol to castasterone and brassinolide, indicating a biosynthetic sequence involving typhasterol (Suzuki et al., 2004).

Plant Growth and Development

  • Enhancement of Shoot Production : Research on the marubakaido apple rootstock demonstrated that 5 fluoro-typhasterol, a synthetic derivative of homotyphasterol, significantly enhanced the formation and growth of shoots, indicating a potential role in improving plant micropropagation techniques (Pereira-Netto et al., 2019).

Environmental Impact and Phytoremediation

  • Mercury Accumulation in Wetland Plants : Typha species, which are commonly used for the treatment of effluents, have been studied for their ability to accumulate mercury under field conditions. This suggests a role in phytoextraction technology in areas affected by mercury pollution (Lominchar et al., 2015).

Potential Medicinal Applications

  • Wound Healing Activity : The female flowers inflorescence of Typha domingensis has shown notable wound healing activity in animal models. This supports the traditional use of Typha species in wound management (Akkol et al., 2011).

Nutraceutical and Dietary Supplement Research

  • Hyperlipidemia Treatment : Methanolic-aqueous extract of Typha domingensis showed potential in treating diet-induced hyperlipidemia and associated complications, indicating a role in managing cholesterol levels and obesity (Akram & Jabeen, 2022).

properties

IUPAC Name

(3R,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R,5S)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48O4/c1-15(2)16(3)25(31)26(32)17(4)20-7-8-21-19-14-24(30)23-13-18(29)9-11-28(23,6)22(19)10-12-27(20,21)5/h15-23,25-26,29,31-32H,7-14H2,1-6H3/t16-,17-,18+,19-,20+,21-,22-,23+,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSXXCCMIWEPEE-SELDZKRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@H]([C@@H]([C@@H](C)C(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041146
Record name Typhasterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Deoxycastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Typhasterol

CAS RN

87734-68-7
Record name Typhasterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87734-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Typhasterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087734687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TYPHASTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG2V86UZ00
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Deoxycastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

227 - 230 °C
Record name 2-Deoxycastasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034423
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
993
Citations
M Aburatani, T Takeuchi, K Mori - Agricultural and biological …, 1987 - academic.oup.com
(22R,23R,24S)-3α,5-Cyclo-22,23-diacetoxy-5a-ergostan-6-one (2b) is a new key intermediate of some naturally occurring brassinosteroids such as brassinolide (la), castasterone (lb), …
Number of citations: 29 academic.oup.com
S Takatsuto - Journal of the Chemical Society, Perkin Transactions 1, 1986 - pubs.rsc.org
… In conclusion we were able to synthesize typhasterol (3) and teasterone (4) in quantities sufficient for physiological study by developing a more efficient route applicable for synthesis of …
Number of citations: 26 pubs.rsc.org
H Suzuki, S Fujioka, S Takatsuto, T Yokota… - Journal of Plant Growth …, 1994 - Springer
The biosynthesis of brassinolide (BL) in crown gall and nontransformed cells of Catharanthus roseus in which BL, castasterone (CS), typhasterol (TY), and teasterone (TE) are …
Number of citations: 70 link.springer.com
SH Park, KS Han, TW Kim, JK Shim… - Plant and cell …, 1999 - academic.oup.com
… and [2H6]typhasterol. This indicates that the cells carry out a C3-epimerization in which … typhasterol via 3-dehydroteasterone. In vitro enzymatic conversions of teasterone to typhasterol …
Number of citations: 34 academic.oup.com
Y Suzuki, I Yamaguchi, T Yokota… - Agricultural and …, 1986 - academic.oup.com
From the pollen of Zea mays, three brassinosteroids, castasterone, typhasterol and teasterone, were identified by GC/MS and/or 1 H NMR. Their concentrations in the pollen were …
Number of citations: 38 academic.oup.com
H Suzuki, T Inoue, S Fujioka, S Takatsuto… - Bioscience …, 1994 - jstage.jst.go.jp
… was metabolized to typhasterol and … typhasterol, with minor incorporation into teasterone. This is quite consistent with our previous finding that the conversion of teasterone to typhasterol …
Number of citations: 61 www.jstage.jst.go.jp
H Abe, C Honjo, Y Kyokawa, S Asakawa… - Bioscience …, 1994 - Taylor & Francis
3-Oxo TE has been assumed to be involved as a biosynthetic intermediate in the epimerization of the C-3 hydroxyl group of teasterone to typhasterol. We have isolated and identified it …
Number of citations: 62 www.tandfonline.com
S Fujioka, YH Choi, S Takatsuto, T Yokota… - Plant and cell …, 1996 - academic.oup.com
Endogenous brassinosteroids in the shoots of Arabidopsis thaliana were investigated. Castasterone, 6-deoxocastasterone, typhasterol and 6-deoxotyphasterol were identified by GC-…
Number of citations: 57 academic.oup.com
S Takatsuto, N Yazawa, M Ishiguro… - Journal of the …, 1984 - pubs.rsc.org
… typhasterol (2c… typhasterol (2c), mp 225-228.5 "C (lit.,29 mp 227-230 "C), in 85% yield. The 'H n.ni.r. spectrum (360 MHz) of our synthetic (2c) was identical with that of natural typhasterol …
Number of citations: 76 pubs.rsc.org
JA Schneider, K Yoshihara, K Nakanishi, N Kato - Tetrahedron letters, 1983 - Elsevier
… In this letter, we report the isolation of typhasterol 4 (2-deoxycastasterone) … Typhasterol (mp 227-23O"C, from CHC13-MeOH) proved to be the first naturally occurrIng 2-deoxy …
Number of citations: 60 www.sciencedirect.com

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